bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate
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Overview
Description
Bicyclo[211]hexane-5-carbonyl bicyclo[211]hexane-5-carboperoxoate is a compound that belongs to the class of bicyclic hydrocarbons These structures are characterized by their rigid and strained frameworks, which make them valuable in various chemical and biological applications The unique geometry of bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane derivatives often involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This approach allows for the formation of the bicyclic framework with high efficiency. Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is notable for its wide functional group tolerance and ability to construct complex bicyclic structures.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexane derivatives may involve scalable synthetic routes such as the use of photochemistry or Lewis acid catalysis. These methods can be optimized for large-scale production by adjusting reaction conditions, such as temperature, light source, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The strained bicyclic framework allows for nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted bicyclo[2.1.1]hexane compounds. These products can be further functionalized for use in different applications.
Scientific Research Applications
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the development of new materials with enhanced mechanical properties and stability.
Mechanism of Action
The mechanism by which bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate exerts its effects involves its interaction with molecular targets through its rigid and strained framework. This unique geometry allows for specific binding interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with different ring strain and reactivity.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system, leading to different chemical properties.
Uniqueness
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate is unique due to its specific ring strain and ability to undergo diverse chemical reactions. Its rigid framework and potential for functionalization make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62837-50-7 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate |
InChI |
InChI=1S/C14H18O4/c15-13(11-7-1-2-8(11)5-7)17-18-14(16)12-9-3-4-10(12)6-9/h7-12H,1-6H2 |
InChI Key |
KVZGVEYQSUTYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C2C(=O)OOC(=O)C3C4CCC3C4 |
Origin of Product |
United States |
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